2-(Thiazol-5-yl)acetonitrile

Description

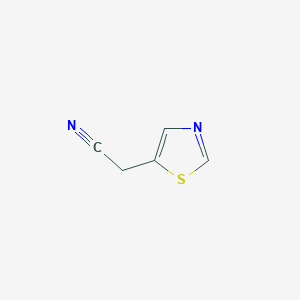

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-2-1-5-3-7-4-8-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWVXEVKCPDPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314550 | |

| Record name | 5-Thiazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50382-34-8 | |

| Record name | 5-Thiazoleacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50382-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-thiazol-5-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-(Thiazol-5-yl)acetonitrile

An In-depth Technical Guide:

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds serve as foundational scaffolds for the design of novel molecules with tailored functions. Among these, the thiazole ring is a "privileged" structure, forming the core of numerous pharmacologically active agents.[1] The compound 2-(Thiazol-5-yl)acetonitrile, which incorporates both the versatile thiazole nucleus and a reactive acetonitrile functional group, represents a key building block for organic synthesis. Its bifunctional nature allows for diverse chemical transformations, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[2]

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(Thiazol-5-yl)acetonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the standardized methodologies for determining these properties, explaining the scientific rationale behind the experimental choices. By grounding theoretical data with practical, field-proven protocols, this guide aims to equip scientists with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

General and Computed Properties

A precise understanding of a compound's fundamental identifiers is the first step in any rigorous scientific investigation. These properties are crucial for regulatory compliance, accurate molar calculations, and database referencing.

| Property | Value | Source |

| CAS Number | 50382-34-8 | [3][4] |

| Molecular Formula | C₅H₄N₂S | [5] |

| Molecular Weight | 124.17 g/mol | [5] |

| IUPAC Name | 2-(1,3-thiazol-5-yl)acetonitrile | [3] |

| Canonical SMILES | C1=C(SC=N1)CC#N | [5] |

| MDL Number | MFCD12402326 | [3][4] |

| Storage Conditions | 2-8°C | [3][4] |

Note: The literature and commercial sources occasionally reference derivatives such as 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile. It is critical to distinguish these from the parent compound, as substitutions will alter all physical properties.

Thermal Properties

The thermal behavior of a compound dictates its stability, purification methods, and reaction conditions.

Melting Point

The melting point is a critical indicator of a substance's purity. For crystalline solids, a sharp melting range (typically <1°C) suggests high purity, whereas impurities depress and broaden this range. The experimental melting point for 2-(Thiazol-5-yl)acetonitrile is not widely reported in the public literature, necessitating its determination in a laboratory setting.

Causality of Experimental Choice: The capillary melting point method (Thiele tube or digital apparatus) is the standard for its simplicity, small sample requirement, and accuracy. The slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating medium, ensuring a precise measurement.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the 2-(Thiazol-5-yl)acetonitrile sample is completely dry and finely powdered by crushing it on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 15-20°C below the anticipated melting point (if unknown, a preliminary rapid heating run can estimate the approximate range).

-

Measurement: Decrease the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point

Similar to the melting point, the boiling point is a fundamental physical constant. For a compound like 2-(Thiazol-5-yl)acetonitrile, with multiple polar functional groups, a relatively high boiling point is expected. It may also be susceptible to decomposition at atmospheric pressure. Therefore, vacuum distillation is the preferred method for both purification and boiling point determination.

Experimental Protocol: Boiling Point Determination by Vacuum Distillation

-

Apparatus Setup: Assemble a microscale distillation apparatus suitable for vacuum. Include a thermometer with the bulb placed just below the side arm leading to the condenser.

-

Sample Addition: Place a small volume of the compound and a boiling chip or magnetic stirrer into the distillation flask.

-

Vacuum Application: Seal the system and slowly apply a vacuum using a vacuum pump, ensuring a manometer is attached to accurately measure the pressure.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady distillation rate is achieved (i.e., when the refluxing vapor and condensate are in equilibrium). Also, record the corresponding pressure from the manometer.

-

Correction: Use a pressure-temperature nomograph to correct the observed boiling point to the value at standard atmospheric pressure, if required.

Physicochemical Characteristics

Solubility Profile

The solubility of a molecule is paramount in drug development, influencing its formulation, administration route, and bioavailability. The structure of 2-(Thiazol-5-yl)acetonitrile, containing a polar thiazole ring and a nitrile group, suggests solubility in polar organic solvents. Its solubility in aqueous media is expected to be limited but significant, influenced by the pH due to the basic nitrogen on the thiazole ring.

Causality of Experimental Choice: The shake-flask method is a gold-standard technique for determining thermodynamic solubility. It ensures that the system reaches equilibrium between the dissolved and undissolved solute, providing a true measure of saturation solubility under specific conditions (e.g., temperature, pH).

Experimental Protocol: Shake-Flask Solubility Assessment

-

System Preparation: Add an excess amount of 2-(Thiazol-5-yl)acetonitrile to a known volume of the chosen solvent (e.g., water, phosphate-buffered saline, ethanol, acetonitrile[6]) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the sample using a syringe filter (e.g., 0.22 µm PVDF) to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant.

-

Analysis: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units like mg/mL or µM.

Caption: Workflow for Shake-Flask Solubility Assessment.

Acidity and Basicity (pKa)

The pKa value(s) of a molecule define its ionization state at a given pH. This property critically affects solubility, permeability across biological membranes, and interaction with target proteins. 2-(Thiazol-5-yl)acetonitrile possesses a basic nitrogen atom in the thiazole ring, which can be protonated. The methylene protons (CH₂) alpha to the nitrile group are weakly acidic.

Causality of Experimental Choice: Potentiometric titration is a robust and direct method for determining pKa. It involves monitoring the pH of a solution as a titrant (acid or base) is added, allowing for the precise identification of the inflection point corresponding to the pKa. For compounds with low aqueous solubility, co-solvents like acetonitrile-water mixtures are often used, though this can affect the absolute pKa value.[7][8]

Experimental Protocol: pKa Determination via Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of a suitable solvent (e.g., 0.15 M KCl to maintain constant ionic strength, or a water/co-solvent mixture).

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette.

-

Initial Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa. Record the pH after each incremental addition of titrant.

-

Back Titration: Subsequently, titrate with a standardized strong base (e.g., 0.1 M NaOH) to determine the acidic pKa.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the midpoint of the steepest part of the curve or by calculating the first derivative of the titration curve.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides the definitive "fingerprint" of a molecule, essential for structural confirmation, quality control, and reaction monitoring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering structural clues.

-

Exact Mass: 124.00952 u (for C₅H₄N₂S)

-

Molecular Ion Peak: [M]⁺˙ at m/z = 124 (in Electron Ionization) or [M+H]⁺ at m/z = 125 (in Electrospray Ionization).

-

Predicted Fragmentation: The structural integrity of the thiazole ring and the nature of the acetonitrile side chain will dictate fragmentation. Key fragmentation pathways in EI-MS would likely involve:

-

Loss of the nitrile group or HCN.

-

Cleavage of the C-C bond between the ring and the side chain.

-

Fragmentation of the thiazole ring itself, a common pattern for such heterocycles.[9]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3100-3000 | C-H (Thiazole ring) | Aromatic C-H Stretch |

| ~2950-2850 | C-H (Methylene) | Aliphatic C-H Stretch |

| ~2250 | C≡N (Nitrile) | C≡N Stretch (Strong, Sharp) |

| ~1600-1450 | C=N, C=C (Thiazole ring) | Ring Skeletal Vibrations |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The software automatically ratios the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic structure of an organic molecule in solution.

¹H NMR (Proton NMR) Predictions (in CDCl₃, ~400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | Singlet | 1H | H2 proton of thiazole |

| ~7.5 | Singlet | 1H | H4 proton of thiazole |

| ~4.0 | Singlet | 2H | -CH₂- (Methylene) |

Causality: The deshielding effect of the electronegative nitrogen and sulfur atoms, along with the aromatic ring current, places the thiazole protons at high chemical shifts. The methylene protons are adjacent to both the electron-withdrawing nitrile group and the thiazole ring, placing them around 4.0 ppm. The absence of adjacent protons for each group results in singlets.

¹³C NMR (Carbon NMR) Predictions (in CDCl₃, ~100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C2 of thiazole |

| ~145 | C4 of thiazole |

| ~125 | C5 of thiazole |

| ~115 | -C≡N (Nitrile) |

| ~20 | -CH₂- (Methylene) |

Causality: The chemical shifts are dictated by the hybridization and electronic environment of each carbon atom. The aromatic carbons of the thiazole ring are significantly downfield. The nitrile carbon appears in its characteristic region, while the sp³-hybridized methylene carbon is the most upfield signal. There should be a total of 5 distinct signals.

Conclusion

2-(Thiazol-5-yl)acetonitrile is a synthetic building block of considerable value, whose utility is underpinned by its distinct physical properties. This guide has provided a detailed framework for understanding and determining these characteristics, from its fundamental identifiers and thermal behavior to its solubility and spectroscopic signature. By integrating established experimental protocols with the scientific rationale behind them, we establish a basis for the consistent and reliable use of this compound. The methodologies and predictive data presented herein are intended to empower researchers to confidently incorporate 2-(Thiazol-5-yl)acetonitrile into their synthetic workflows, accelerating the discovery and development of next-generation chemical entities.

References

-

Benchchem. 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile.

-

Wardakhan, W. W., Ibrahim, D. A., & Zaki, M. Y. Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivatives. Degruyter.

-

PubChem. 2-(1,3-Thiazol-2-yl)acetonitrile. National Center for Biotechnology Information.

-

MySkinRecipes. 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile.

-

BLDpharm. 2-(5-Bromobenzo[d]thiazol-2-yl)acetonitrile.

-

CHIRALEN. 2-(Thiazol-5-yl)acetonitrile.

-

PubChem. 2-(1,3-Benzothiazol-2-yl)acetonitrile. National Center for Biotechnology Information.

-

Kharkiv University Bulletin. New 2-thiazol-5-yl-benzimidazoles: synthesis and determining of their potential as chemosensor reagents for polyvalent metal ions. Kharkiv University.

-

ResearchGate. Synthesis and Characterization of New Complexes of 2- (Benzo[d]Thiazol-2-ylAmino)-2-(5-Chloro-2-Hydroxy Phenyl) Acetonitrile Ligand with Some Divalent Transition Metal Ions.

-

ResearchGate. Plot of pKa values against mole fraction of acetonitrile in the binary...

-

Digital Repository. Synthesis and Characterization of New Complexes of 2- (Benzo[d]Thiazol-2-ylAmino)-2-(5-Chloro-2-Hydroxy Phenyl) Acetonitrile Ligand with Some Divalent Transition Metal Ions.

-

ResearchGate. ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak...

-

ResearchGate. Far-infrared spectra and associated dynamics in acetonitrile-water mixtures measured with femtosecond THz pulse spectroscopy.

-

MDPI. Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by UHPLC-MS/MS.

-

ChemSynthesis. 2-phenyl-2-thiazol-2-yl-acetonitrile.

-

ACS Publications. Empirical Conversion of pKa Values between Different Solvents and Interpretation of the Parameters: Application to Water, Acetonitrile, Dimethyl Sulfoxide, and Methanol.

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

-

PubChem. 2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile. National Center for Biotechnology Information.

-

Leiden University. Infrared spectra of complex organic molecules in astronomically relevant ice mixtures - V. Methyl cyanide (acetonitrile).

-

CHIRALEN. 50382-34-8 | 2-(Thiazol-5-yl)acetonitrile.

-

PubMed. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry.

-

ResearchGate. Solubility comparison in acetonitrile.

-

KCIL Specialty Chemicals Ltd. Acetonitrile.

-

PubMed. Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid...

Sources

- 1. 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile | 50382-33-7 | Benchchem [benchchem.com]

- 2. 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile [myskinrecipes.com]

- 3. chiralen.com [chiralen.com]

- 4. chiralen.com [chiralen.com]

- 5. 2-(1,3-Thiazol-2-yl)acetonitrile | C5H4N2S | CID 4913352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Thiazol-5-yl)acetonitrile: Structure, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of 2-(Thiazol-5-yl)acetonitrile, a pivotal heterocyclic building block in contemporary drug discovery and materials science. The document delineates its chemical structure, physicochemical properties, and provides a detailed, field-tested protocol for its synthesis and analytical characterization. By integrating mechanistic insights with practical methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage this versatile compound in their work. The protocols are designed to be self-validating, ensuring reproducibility and reliability in a laboratory setting.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone of numerous pharmacologically active molecules.[1] 2-(Thiazol-5-yl)acetonitrile, which incorporates this key thiazole core with a reactive acetonitrile group, serves as a versatile intermediate for constructing more complex molecular architectures.[1] The nitrile functional group is a valuable synthetic handle, readily convertible into amines, carboxylic acids, or amides, thus opening pathways to diverse compound libraries for biological screening.[1] Its derivatives are explored in various therapeutic areas, highlighting the compound's importance in the pipeline of modern drug development.[2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. 2-(Thiazol-5-yl)acetonitrile is typically a light yellow to brown liquid under standard conditions.[3]

Chemical Structure

The molecular structure consists of a thiazole ring substituted at the 5-position with an acetonitrile group (-CH₂CN).

Caption: Chemical structure of 2-(Thiazol-5-yl)acetonitrile.

Core Chemical Data

The fundamental identifiers and properties of 2-(Thiazol-5-yl)acetonitrile are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | 2-(1,3-thiazol-5-yl)acetonitrile | N/A |

| CAS Number | 50382-34-8 | [4][5] |

| Molecular Formula | C₅H₄N₂S | [6] |

| Molecular Weight | 124.17 g/mol | [7] |

| Canonical SMILES | C1=C(SC=N1)CC#N | N/A |

| InChI | InChI=1S/C5H4N2S/c6-3-1-5-2-8-4-7-5/h2,4H,1H2 | N/A |

| Appearance | Light yellow to brown liquid | [3] |

| Storage Temp. | 2-8°C | [3][8] |

Synthesis Pathway and Experimental Protocol

While various synthetic routes exist, a common and reliable method involves the nucleophilic substitution of a halogenated thiazole precursor with a cyanide source. This approach is favored for its high yields and operational simplicity.

Mechanistic Insight

The synthesis hinges on the reaction of 5-(chloromethyl)thiazole with a cyanide salt, such as sodium or potassium cyanide. The methylene carbon adjacent to the chlorine atom is electrophilic, making it susceptible to attack by the nucleophilic cyanide anion (CN⁻). The reaction proceeds via a standard Sₙ2 mechanism, where the cyanide ion displaces the chloride ion, forming the new carbon-carbon bond and yielding the desired 2-(Thiazol-5-yl)acetonitrile product. The choice of a polar aprotic solvent like acetonitrile or DMSO is critical as it effectively solvates the cation of the cyanide salt while leaving the cyanide anion relatively free and highly nucleophilic, thereby accelerating the reaction rate.

Detailed Synthesis Protocol

This protocol is intended for research purposes only and should be performed by trained personnel in a properly equipped chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

-

5-(Chloromethyl)thiazole hydrochloride

-

Sodium cyanide (NaCN)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 5-(chloromethyl)thiazole hydrochloride.

-

Solvent Addition: Add anhydrous acetonitrile (100 mL) to the flask and stir the suspension.

-

Base Addition: Carefully add sodium cyanide (NaCN) in slight molar excess to the suspension at room temperature. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care, avoiding inhalation of dust or contact with skin. Acidic conditions will generate highly toxic hydrogen cyanide gas.

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary to achieve high purity.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2-(Thiazol-5-yl)acetonitrile.

Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach involving spectroscopy and chromatography is standard practice.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will confirm the presence of the thiazole ring protons and the critical methylene (-CH₂) protons adjacent to the nitrile group. The ¹³C NMR spectrum will verify the carbon skeleton, including the characteristic signal for the nitrile carbon.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.[7] The fragmentation pattern can also offer additional structural information.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the compound.[10] A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.[11][12]

Protocol: Purity Determination by Reverse-Phase HPLC

This method provides a robust system for assessing the purity of 2-(Thiazol-5-yl)acetonitrile.

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[13]

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).[13]

-

Gradient: A typical gradient might run from 10% B to 90% B over 15-20 minutes.

-

Detection Wavelength: Determined by UV scan; thiazoles typically absorb in the 240-270 nm range.

-

Injection Volume: 10 µL.[13]

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of 2-(Thiazol-5-yl)acetonitrile in the mobile phase (e.g., 50:50 ACN:Water) to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the synthesized sample in the same manner as the standard. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection to protect the column.[14]

-

Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the standard and sample solutions.

-

Data Interpretation: The purity is calculated based on the area percentage of the main peak in the chromatogram. The retention time of the sample peak should match that of the reference standard. The assay should demonstrate a purity level of ≥95% for most research applications.[4]

Analytical Workflow Diagram

Caption: Integrated workflow for the analytical validation of the final compound.

Safety, Handling, and Storage

2-(Thiazol-5-yl)acetonitrile and its related precursors require careful handling.

-

Hazards: Similar nitrile-containing thiazoles are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[7][15]

-

Handling: Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C to ensure long-term stability.[3][8]

Conclusion

2-(Thiazol-5-yl)acetonitrile is a high-value chemical intermediate with significant potential in scientific research and development. Its synthesis is achievable through established chemical pathways, and its quality can be rigorously controlled using standard analytical techniques. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently synthesize, analyze, and utilize this compound, paving the way for future innovations in medicine and materials science.

References

-

LookChem. Thiazol-2-YL-acetonitrile. [Link]

-

PubChem. 2-(1,3-Thiazol-2-yl)acetonitrile. [Link]

-

Wikipedia. Acetonitrile. [Link]

-

BYJU'S. Properties of Acetonitrile – C2H3N. [Link]

-

PubMed. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. [Link]

-

PubChem. 2-(1,3-Benzothiazol-2-yl)acetonitrile. [Link]

-

ACS Publications. Antioxidant Hydrogel-Based Transdermal Drug Delivery Patch for Reactive Oxygen Species- and MyD88-Targeted Management of Atopic Dermatitis. [Link]

-

CSIRO Publishing. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. [Link]

-

ResearchGate. Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. [Link]

-

NIH. Synthesis, in silico studies and biological screening of (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives as an anti-oxidant, anti-inflammatory and antimicrobial agents. [Link]

-

ResearchGate. HPLC methods for the determinatiuon of acetyl- and benzoyl-tiazofurin in rat plasma. [Link]

-

De Gruyter. Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. [Link]

- Google Patents. A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method.

-

NIH. Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. [Link]

-

NIH. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

-

ResearchGate. ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak.... [Link]

-

Research Journal of Pharmacy and Technology. High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. [Link]

-

ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

-

MDPI. Acetonitrile Adducts of Tranexamic Acid as Sensitive Ions for Quantification at Residue Levels in Human Plasma by UHPLC-MS/MS. [Link]

-

St. John's University. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

ChemSynthesis. 2-phenyl-2-thiazol-2-yl-acetonitrile. [Link]

Sources

- 1. 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile | 50382-33-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(Thiazol-2-yl)acetonitrile , 96% , 101010-74-6 - CookeChem [cookechem.com]

- 4. chiralen.com [chiralen.com]

- 5. chiralen.com [chiralen.com]

- 6. Thiazol-2-YL-acetonitrile|lookchem [lookchem.com]

- 7. 2-(1,3-Thiazol-2-yl)acetonitrile | C5H4N2S | CID 4913352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 101010-74-6|2-(Thiazol-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 9. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. employees.csbsju.edu [employees.csbsju.edu]

- 11. Acetonitrile - Wikipedia [en.wikipedia.org]

- 12. Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scienggj.org [scienggj.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-(1,3-Benzothiazol-2-yl)acetonitrile | C9H6N2S | CID 342465 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(1,3-thiazol-5-yl)acetonitrile CAS number 50382-34-8

An In-Depth Technical Guide to 2-(1,3-Thiazol-5-yl)acetonitrile (CAS: 50382-34-8)

Abstract

This technical guide provides a comprehensive overview of 2-(1,3-thiazol-5-yl)acetonitrile, a key heterocyclic building block in modern medicinal chemistry. The document delves into its fundamental physicochemical properties, established synthetic methodologies, and characteristic chemical reactivity. Emphasis is placed on the strategic importance of both the thiazole scaffold and the versatile acetonitrile functional group, which together make this compound a valuable intermediate for the synthesis of complex, biologically active molecules. This guide explores its applications in drug discovery, details its analytical and spectroscopic profile, and outlines essential safety and handling protocols. It is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who are engaged in the design and synthesis of novel therapeutic agents.

Introduction: A Privileged Scaffold in Medicinal Chemistry

2-(1,3-Thiazol-5-yl)acetonitrile (CAS No. 50382-34-8) is a specialized organic compound that merges two structurally significant motifs: the thiazole ring and the acetonitrile group. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is considered a "privileged scaffold" in drug design.[1][2] This is due to its presence in a multitude of natural products, such as Vitamin B1 (Thiamine), and a wide array of synthetic drugs with diverse therapeutic applications, including antimicrobial, antiretroviral, anti-inflammatory, and anticancer agents.[2][3][4] The thiazole nucleus is valued for its ability to act as a bioisostere for other aromatic systems and its capacity to engage in various non-covalent interactions with biological targets.[1]

The acetonitrile moiety (–CH₂CN) appended at the C5 position is an exceptionally versatile functional handle. The nitrile group can be readily transformed into other critical functionalities, such as primary amines, carboxylic acids, and amides, making it an invaluable precursor in multi-step syntheses.[1] Furthermore, the adjacent methylene (–CH₂) protons are activated by both the electron-withdrawing nitrile and the thiazole ring, rendering this position reactive toward various electrophiles for further molecular elaboration.[5][6] The convergence of these two functionalities makes 2-(1,3-thiazol-5-yl)acetonitrile a strategic starting material for constructing libraries of complex molecules for biological screening and drug development.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of 2-(1,3-thiazol-5-yl)acetonitrile are summarized below. Spectroscopic data is predicted based on the analysis of structurally similar compounds and foundational principles of spectroscopy, as direct experimental spectra for this specific isomer are not widely published in publicly available literature.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 50382-34-8 | [7] |

| Molecular Formula | C₅H₄N₂S | [8] |

| Molecular Weight | 124.17 g/mol | [8] |

| Appearance | Expected to be a solid at room temperature | General |

| Solubility | Soluble in common organic solvents like DMSO, DMF, Acetonitrile | General |

Spectroscopic Profile

| Technique | Expected Features |

| ¹H NMR | - Thiazole Protons: Two distinct signals in the aromatic region (δ 7.5-9.0 ppm). The H2 proton (between N and S) is typically the most downfield, appearing as a sharp singlet. The H4 proton will appear as another singlet further upfield. - Methylene Protons (-CH₂-): A singlet at approximately δ 4.0-4.5 ppm, shifted downfield due to the adjacent electron-withdrawing nitrile and thiazole ring. |

| ¹³C NMR | - Nitrile Carbon (-CN): A signal around δ 115-120 ppm. - Methylene Carbon (-CH₂-): A signal in the aliphatic region, typically δ 20-30 ppm. - Thiazole Carbons: Three distinct signals in the aromatic region (δ 110-160 ppm). |

| Infrared (IR) | - C≡N Stretch: A sharp, characteristic absorption band around 2240-2260 cm⁻¹. - C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the thiazole ring. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A prominent peak at m/z = 124. |

Synthesis and Manufacturing

The synthesis of substituted thiazoles is a well-established field in heterocyclic chemistry. The construction of 2-(1,3-thiazol-5-yl)acetonitrile typically involves the formation of a functionalized thiazole precursor followed by the introduction of the acetonitrile side chain.

Hantzsch Thiazole Synthesis: A Cornerstone Approach

A highly reliable and common method for forming the thiazole ring is the Hantzsch thiazole synthesis.[1][9] This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the target molecule, a plausible pathway would involve a precursor such as 5-(chloromethyl)-1,3-thiazole, which can then be converted to the final product.

The overall workflow can be visualized as follows:

Caption: Generalized Hantzsch-based synthetic workflow.

Detailed Experimental Protocol (Representative)

Objective: To synthesize 2-(1,3-thiazol-5-yl)acetonitrile from a 5-(halomethyl)-1,3-thiazole precursor.

Materials:

-

5-(Chloromethyl)-1,3-thiazole hydrochloride

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 5-(chloromethyl)-1,3-thiazole hydrochloride (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Carefully add sodium cyanide (1.1 eq) portion-wise to the stirred solution at 0 °C. Causality Note: Using a slight excess of the cyanide nucleophile ensures complete conversion of the starting halide. The reaction is performed at a low temperature initially to control the exothermicity of the nucleophilic substitution.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into cold water. Extract the aqueous layer three times with ethyl acetate. Causality Note: The aqueous work-up removes the DMF solvent and inorganic salts. Ethyl acetate is a suitable solvent for extracting the moderately polar product.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude product by column chromatography on silica gel to afford pure 2-(1,3-thiazol-5-yl)acetonitrile.

Chemical Reactivity and Derivatization

The reactivity of 2-(1,3-thiazol-5-yl)acetonitrile is dictated by the interplay between the aromatic thiazole ring, the activated methylene bridge, and the versatile nitrile group. This trifecta of functionality provides numerous avenues for synthetic transformations.

Key Reaction Pathways:

-

Nitrile Group Transformations: The cyano group is a linchpin for functional group interconversion.

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to 2-(1,3-thiazol-5-yl)acetic acid, a valuable carboxylic acid intermediate.[1]

-

Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) reduce the nitrile to the corresponding primary amine, 2-(1,3-thiazol-5-yl)ethanamine.[1] This amine is a key building block for amides, sulfonamides, and other nitrogen-containing structures.

-

-

Methylene Group Reactivity: The protons on the methylene carbon are acidic and can be deprotonated by a suitable base. The resulting carbanion is a potent nucleophile.

-

Alkylation: The carbanion can react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position.

-

Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones.[6]

-

-

Thiazole Ring Reactions: The thiazole ring can undergo electrophilic aromatic substitution, although the specific regioselectivity will be influenced by the existing substituent.

Caption: Key reactivity and derivatization pathways.

Applications in Drug Discovery and Development

Thiazole-containing compounds are integral to numerous approved drugs and clinical candidates, highlighting their therapeutic relevance.[3][10] 2-(1,3-Thiazol-5-yl)acetonitrile serves as a crucial intermediate in the synthesis of these complex molecules. Its derivatives have been investigated for a wide spectrum of pharmacological activities.

-

Anticancer Agents: The thiazole scaffold is found in potent anticancer drugs like Dasatinib and Ixabepilone.[4] Synthetic programs often utilize functionalized thiazoles to develop new kinase inhibitors or microtubule-stabilizing agents.

-

Antimicrobial Agents: The thiazole ring is a component of many antibiotics and antifungal agents.[3] The ability to easily modify the acetonitrile side chain allows for the rapid generation of compound libraries to screen for antimicrobial activity.

-

Anti-inflammatory Agents: Thiazole derivatives have demonstrated significant anti-inflammatory properties, and this scaffold is actively explored for developing new treatments for inflammatory diseases.[4][11]

-

Central Nervous System (CNS) Agents: Certain thiazole-containing molecules have shown activity as CNS agents.[4]

The utility of this building block lies in its ability to introduce a stable, interaction-capable heterocyclic core into a larger molecule, while the acetonitrile "tail" provides the synthetic flexibility to build out the rest of the pharmacophore.

Safety, Handling, and Storage

As with all nitrile-containing compounds, 2-(1,3-thiazol-5-yl)acetonitrile must be handled with appropriate care. The following guidelines are based on safety data for structurally related chemicals.[12][13][14]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Conclusion

2-(1,3-Thiazol-5-yl)acetonitrile stands out as a high-value building block for chemical synthesis and drug discovery. Its structure combines the proven biological relevance of the thiazole ring with the exceptional synthetic versatility of the acetonitrile functional group. The established methods for its synthesis and the predictable reactivity of its functional groups make it an accessible and powerful tool for medicinal chemists. As the search for novel therapeutics continues, the strategic application of such well-designed heterocyclic intermediates will remain critical to advancing the frontiers of pharmaceutical science.

References

- Benchchem. 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErgLg7qpQa9TLRYUvUwbCbboSj3EuaseA9aRFvshl0-Rr3Xcq1jGgKHEbV7eXZpl9k2BhpO_SklnJMlSRFTl1nQ_K7xrTVj5yyHv69ObTct3j7IO8RjRkoDWSt6Aa98VT-BSjWEA==]

- PubChem. 2-(1,3-Thiazol-2-yl)acetonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-_1_3-Thiazol-2-yl_acetonitrile]

- Fisher Scientific. (2009). SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjx2Nc9tRy3h1nEOdSumhTeGd60GbzAq3TsqR8H5Dgc-sZZSgd8age6uPT89rURyIn98NuyV4Y4JLvdjeTH6a1UnfxLwKr1FEKs5KcSxaoYVcipKONFbo-n6qo9XUzN7qEqRrF7ri8Vt6KIgJeu3TJpO_TgKJ4tp-w-0RTXQcSgaMRjfw_lrN6LYk-KEy-X5ndbo4ggTOUbg1aK3g8Qu3rsk7FFVlRC4XQmPg7tah01sOyL3ZP_TXFpmcUgMW6T-1RYjIr5DkYN5Do7qY3sw==]

- Cole-Parmer. Material Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRGEK19_KjJjphFe73Rdpq1xEMWinocz7aVMycvygHtbFA6eJn7s_JXN3x5CFfwUGinHQHgVtdapQdLbI-fH9eeYSwE3-XyQsIcsOJCShWYo5GOr7MKRf38zBdmsSDTqz3e-A1c4wqgUAiN62Q]

- MilliporeSigma. (2025). SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHka_KJLPlZcKWrKpbfMOGB5w8bCq-fkKxwTzo3aqr2r-wgT-9jXNER8xmT4xdKUOUKs4q8N7ElE6Pob7kbnmHqGSjuNxA2c3z3HkG6jQXoELDeW-5A17aMngpTtCL5V9Qf1HdKi0SK9q0y39SE]

- Angene Chemical. (2025). Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwmTdOmMVPiwJayHhvQ6aHB66C0M5SD9nfwLqLsHSMCiJlazdN7sm8fP-siZdtHYnONDPNPEDNYEp-dXvzrCYeL5NF4mBx_HWkq19AfEryxK0hPud2PqvpxUQOghmMf8yFTnRHb4MgUQ==]

- Unigel. (2021). SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZT68sQ-7895a1NKfEiCZ33LJMDgUodn3KoLCi1v9EF-UiFnEBYFqRBvX4NanM2Znq21wC_a7pPMjKvP3wyl0jre7eCgX_6q2CC8AUx8PPO28Rkk6sqoDYFkbNpbf48QNGR3ZPuJW7k5mU65lgeET3uheQWIGxYVOXguIMFDRD-ASnM0qcJCnqa5JsrprQ-8PU_m57QNQ=]

- De Gruyter. (2012). Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGLl7GicWsBpqsVk-3RNu8V3RmhdsJjavTOzuzxGiK3Mp38ryccvy8wju3mUpwJ_08raTsxBkSAqh-nnerJ2Y4VC0h4o1xpgNIzrC4TlmmVopzhxVZbp-LxtQ=]

- MySkinRecipes. 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz6ntb5OSLsyvSAgeCPuLcN87fUmujIDpKaTzPpbt7SM73JGF5zAr4iC30eov1hWCYtakoK-LzVy1s7GwUhAqb8I9ubFtsD5dRF8v60_4AoCfvBuiFyrvFALZRgptj6z6AyspTk5XGhniSxqvkKSI4bLAsSCOqtvtE7SPNnogTKhJom4D89C7Nu7fNPSgZr-ykIwU7KtIkUNL93jA29nuqhszhKznjaeTB]

- ResearchGate. (2008). Studies on Azolylacetonitriles: The Reactivity of Thiazole2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. [URL: https://www.researchgate.net/publication/233076110_Studies_on_Azolylacetonitriles_The_Reactivity_of_Thiazole-2-yl_Thiadiazol-2-yl_Acetonitriles_Toward_Electrophilic_Reagents]

- PubMed. (2012). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/23075423/]

- ProQuest. (2021). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErUOxqJp5_sJzdO1PS1MLn0OCqnm_maA1DWvYiPSzeiSdllwBVHcd_RB48cn9glha6hlnWkkAeweqF7d_J9SJHZvmiiKuTjIqOhtziv_T_vfNSTRTwmR0bKi8kL23zBUvhHJPiF-c_ThlC92stIq8mV7XdKl_VdEeG2b-Up0OVhqSE-Ntl2JYjeWrTQ91I5MXMuvbK5ZQSU_YdSBP5nWw_64rT]

- Royal Society of Chemistry. Supplementary Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU4XLcmNZg6rhWGGi63NfMp1R-a5YqmPVyK_qmciJnW6I6tiojhLaAyzIsCzJtHV26d8lxH2sLPNlP2hKrCFEK55s1LTp8mD-N7FZD7pVevfVd-mK-Kt7_BopONp0-pS8LZWLoNPZSiizJHh45r-Me6tDg5vBZXjU=]

- ResearchGate. (2020). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [URL: https://www.researchgate.

- Taylor & Francis Online. (2008). Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. [URL: https://www.tandfonline.com/doi/abs/10.1080/10426500310001619714]

- Google Patents. (2013). Processes to produce certain 2-(pyridine-3-yl)thiazoles. [URL: https://patents.google.

- ChemScene. 2-(Benzo[d]thiazol-2-yl)acetonitrile. [URL: https://www.chemscene.com/products/2-Benzothiazol-2-yl-acetonitrile-CS-M0204.html]

- ResearchGate. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. [URL: https://www.researchgate.

- OUCI. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. [URL: https://ouci.dntb.gov.ua/en/works/CN-2P9B7K8X/]

- BLD Pharm. 2-(Thiazol-5-yl)acetonitrile. [URL: https://www.bldpharm.com/products/50382-34-8.html]

- PubMed Central. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955050/]

- Organic Chemistry Portal. Thiazole synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiazoles.shtm]

Sources

- 1. 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile | 50382-33-7 | Benchchem [benchchem.com]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. 50382-34-8|2-(Thiazol-5-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 8. 2-(1,3-Thiazol-2-yl)acetonitrile | C5H4N2S | CID 4913352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. angenechemical.com [angenechemical.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. unigel.com.br [unigel.com.br]

Spectroscopic Characterization of 2-(Thiazol-5-yl)acetonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 2-(Thiazol-5-yl)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the identity, purity, and structure of this important synthetic intermediate.

Introduction

2-(Thiazol-5-yl)acetonitrile is a key building block in medicinal chemistry, valued for the versatile reactivity of its nitrile group and the inherent biological significance of the thiazole scaffold.[1] Accurate and comprehensive spectroscopic analysis is the cornerstone of its application in complex synthesis, ensuring the integrity of downstream products. This guide offers a detailed examination of its characteristic spectroscopic fingerprints.

Molecular Structure and Spectroscopic Correlation

The structural attributes of 2-(Thiazol-5-yl)acetonitrile are directly correlated with its spectroscopic signatures. The molecule consists of a five-membered thiazole ring substituted at the 5-position with an acetonitrile moiety. This arrangement dictates the electronic environment of each atom, giving rise to unique and predictable signals in various spectroscopic experiments.

Caption: Molecular structure of 2-(Thiazol-5-yl)acetonitrile.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(Thiazol-5-yl)acetonitrile, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

A. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three different proton environments in the molecule: the two aromatic protons on the thiazole ring and the methylene protons of the acetonitrile group.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.70 | Singlet | 1H | H2 (Thiazole) |

| ~7.80 | Singlet | 1H | H4 (Thiazole) |

| ~3.90 | Singlet | 2H | -CH₂-CN |

Interpretation:

-

H2 Proton: The proton at the C2 position of the thiazole ring is expected to be the most deshielded due to the inductive effects of the adjacent sulfur and nitrogen atoms. Its chemical shift is therefore predicted to be the furthest downfield, around 8.70 ppm.[1]

-

H4 Proton: The proton at the C4 position is also in an electron-deficient environment, though less so than the H2 proton. Its resonance is expected to appear as a singlet at approximately 7.80 ppm.[1]

-

Methylene Protons: The two protons of the methylene bridge are chemically equivalent and are expected to appear as a sharp singlet around 3.90 ppm. The electron-withdrawing nature of the nitrile group and the thiazole ring contribute to this downfield shift from a typical aliphatic methylene group.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. Five distinct carbon signals are expected.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~154.0 | C2 (Thiazole) |

| ~148.0 | C4 (Thiazole) |

| ~130.0 | C5 (Thiazole) |

| ~116.0 | -CN (Nitrile) |

| ~18.0 | -CH₂- |

Interpretation:

-

Thiazole Carbons: The carbons of the thiazole ring are in an aromatic environment and will resonate in the downfield region of the spectrum. C2 and C4 are adjacent to heteroatoms and will be the most deshielded. C5, being further from the nitrogen and sulfur but attached to the acetonitrile group, will also be in the aromatic region.

-

Nitrile Carbon: The carbon of the nitrile group typically appears around 115-120 ppm.

-

Methylene Carbon: The methylene carbon, being aliphatic, will have the most upfield chemical shift.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 10 mg of 2-(Thiazol-5-yl)acetonitrile in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Acquisition time: ~3 seconds

-

Relaxation delay: 1 second

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Acquisition time: ~1 second

-

Relaxation delay: 2 seconds

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands:

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (Aromatic) |

| ~2950 | Weak | C-H stretch (Aliphatic) |

| ~2250 | Strong | C≡N stretch (Nitrile) |

| ~1600, 1480 | Medium-Weak | C=C and C=N ring stretching (Thiazole) |

Interpretation:

-

Nitrile Stretch: The most diagnostic peak in the IR spectrum will be the strong, sharp absorption band around 2250 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration.

-

Aromatic C-H Stretch: The C-H bonds of the thiazole ring will show stretching vibrations at frequencies above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The methylene C-H bonds will exhibit stretching vibrations just below 3000 cm⁻¹.

-

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the thiazole ring will appear in the 1600-1400 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: A thin film of the neat compound can be prepared between two potassium bromide (KBr) plates. Alternatively, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Fragment |

| 124 | [M]⁺ (Molecular Ion) |

| 98 | [M - CN]⁺ |

| 85 | [Thiazole ring fragment]⁺ |

| 58 | [C₂H₂NS]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value of 124, corresponding to the molecular weight of 2-(Thiazol-5-yl)acetonitrile (C₅H₄N₂S).

-

Fragmentation Pattern: Upon electron ionization, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways would involve the loss of the nitrile group, leading to a fragment at m/z 98, and cleavage of the thiazole ring, giving rise to smaller characteristic fragments.

Sources

Introduction: The Significance of 2-(Thiazol-5-yl)acetonitrile in Modern Drug Discovery

An In-Depth Technical Guide to the Stability and Storage of 2-(Thiazol-5-yl)acetonitrile

2-(Thiazol-5-yl)acetonitrile is a pivotal building block in medicinal chemistry and drug development. The thiazole ring is a privileged scaffold, forming the core of numerous pharmacologically active molecules, including a number of FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities.[1][2] The acetonitrile moiety is a versatile functional group, serving as a key intermediate for the synthesis of a variety of derivatives such as amines, amides, and carboxylic acids, which allows for extensive structural modifications to modulate pharmacokinetic and pharmacodynamic properties.[3]

Given its critical role in the synthesis of potential therapeutic agents, ensuring the chemical integrity of 2-(Thiazol-5-yl)acetonitrile is paramount. Degradation of this key intermediate can lead to impurities in the final active pharmaceutical ingredient (API), potentially impacting its safety and efficacy. This guide provides a comprehensive overview of the stability profile of 2-(Thiazol-5-yl)acetonitrile, recommended storage conditions, and protocols for assessing its stability, empowering researchers to maintain the quality and reliability of their starting materials.

Chemical Stability Profile: Understanding Potential Degradation Pathways

The product is chemically stable under standard ambient conditions (room temperature). However, the presence of both a thiazole ring and a nitrile functional group suggests potential degradation pathways under specific conditions.

Hydrolytic Degradation of the Nitrile Group

The nitrile group is susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions to yield a carboxamide and subsequently a carboxylic acid.[3] This transformation can significantly alter the reactivity and intended synthetic utility of the molecule.

Reactivity of the Thiazole Ring

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen.[4] While relatively stable, it can undergo certain reactions:

-

Oxidation: The nitrogen atom in the thiazole ring can be oxidized to form an N-oxide. Oxidation can also occur at the sulfur atom, leading to non-aromatic sulfoxides or sulfones.[4]

The following diagram illustrates a potential degradation pathway for 2-(Thiazol-5-yl)acetonitrile via hydrolysis of the nitrile group.

Caption: Workflow for a stability study of 2-(Thiazol-5-yl)acetonitrile.

Conclusion: Ensuring the Integrity of a Key Synthetic Intermediate

The stability of 2-(Thiazol-5-yl)acetonitrile is a critical factor in the successful synthesis of novel drug candidates. By understanding its potential degradation pathways and adhering to the recommended storage and handling conditions, researchers can ensure the quality and reliability of this important building block. The implementation of a robust stability testing program, as outlined in this guide, provides the necessary data to establish a suitable shelf-life and storage protocol, ultimately contributing to the integrity of the drug development process.

References

-

SAFETY DATA SHEET, 271004. Sigma-Aldrich.

-

Material Safety Data Sheet - 2-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile, 97%. Cole-Parmer.

-

2-(Thiazol-5-yl)acetonitrile. CHIRALEN.

-

Proper Use and Precautions of Synthetic Thiazole. [Chemical Knowledge].

-

Thiazole. PubChem.

-

Reactivity of the Nitrile Group in Isothiazoles. Benchchem.

-

SAFETY DATA SHEET - Acetonitrile. Agilent.

-

2-(Thiazol-2-yl)acetonitrile. BLD Pharm.

-

SAFETY DATA SHEET - Acetonitrile. TCI Chemicals.

-

SAFETY DATA SHEET - Acetonitrile. Fisher Scientific.

-

2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile. Benchchem.

-

Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC.

-

Safety Data Sheet: acetonitrile. Chemos GmbH & Co.KG.

-

2-(Thiazol-5-yl)acetonitrile. CHIRALEN.

-

Biotic Degradation of Acetonitrile. OSTI.GOV.

-

Methods of Degrading Acetonitrile Waste Sustainably. National Association of Clean Air Agencies.

-

Chemical Compatibility Chart.

-

Thiazole. Wikipedia.

-

2-(5-methyl-1,3,4-thiadiazol-2-yl)acetonitrile. PubChemLite.

-

2-(1,3-Thiazol-2-yl)acetonitrile. PubChem.

-

Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone.

-

Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. ResearchGate.

-

Hydroperoxide-Mediated Degradation of Acetonitrile in the Lithium-Air Battery.

-

2-(2-Methyl-1,3-thiazol-5-yl)acetonitrile. BLD Pharm.

-

Degradation of acetonitrile residues using oxidation processes. SciELO.

Sources

An In-depth Technical Guide to the Reactivity of 2-(Thiazol-5-yl)acetonitrile with Electrophiles and Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-(thiazol-5-yl)acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The molecule's unique structure, featuring a thiazole ring and an adjacent acetonitrile moiety, confers a rich and versatile chemical behavior. This document will explore the compound's reactivity towards both electrophiles and nucleophiles, detailing the underlying mechanistic principles and providing practical, field-proven experimental protocols. Key reaction classes, including alkylations, acylations, and condensation reactions, will be discussed in-depth. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this valuable building block.

Introduction: The Chemical Landscape of 2-(Thiazol-5-yl)acetonitrile

2-(Thiazol-5-yl)acetonitrile is a bifunctional molecule that marries the aromaticity of the thiazole ring with the synthetic versatility of the nitrile group. The thiazole ring is a privileged scaffold in numerous pharmacologically active compounds, valued for its metabolic stability and diverse biological activities.[1][2] The acetonitrile group, with its activated methylene protons, provides a key handle for carbon-carbon bond formation, enabling the construction of more complex molecular architectures.

The core of this molecule's reactivity lies in the interplay between these two functional groups. The electron-withdrawing nature of the thiazole ring acidifies the α-protons of the acetonitrile moiety, making them susceptible to deprotonation by a variety of bases. This generates a stabilized carbanion that is highly nucleophilic and readily participates in reactions with a wide range of electrophiles. Conversely, the thiazole ring itself possesses sites susceptible to both electrophilic and nucleophilic attack, although these reactions are often less facile than those occurring at the active methylene group.

dot graph "Reactivity_Overview" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes main [label="2-(Thiazol-5-yl)acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; electrophiles [label="Electrophiles\n(e.g., Alkyl Halides, Acyl Halides, Aldehydes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nucleophiles [label="Nucleophiles\n(e.g., Amines, Hydrazines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alpha_carbon [label="α-Carbon Reactions\n(Alkylation, Acylation, Condensation)", fillcolor="#FBBC05", fontcolor="#202124"]; thiazole_ring [label="Thiazole Ring Reactions\n(Limited Electrophilic/Nucleophilic Substitution)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges main -> electrophiles [label="Reacts with", color="#EA4335"]; main -> nucleophiles [label="Reacts with", color="#4285F4"]; electrophiles -> alpha_carbon [label="Targets", color="#EA4335"]; nucleophiles -> thiazole_ring [label="Potentially targets", color="#4285F4"]; } केंदot Figure 1: Overview of the primary reaction pathways for 2-(thiazol-5-yl)acetonitrile.

Reactivity with Electrophiles: Harnessing the Acidity of the α-Carbon

The most synthetically useful reactions of 2-(thiazol-5-yl)acetonitrile involve the deprotonation of the methylene group (α-carbon) followed by reaction with an electrophile. The pKa of these protons is significantly lowered by the inductive effect and resonance stabilization provided by the adjacent thiazole ring and the nitrile group.

Deprotonation and Carbanion Formation

The first and most critical step in electrophilic substitution at the α-carbon is the selection of an appropriate base. The choice of base is dictated by the strength of the electrophile and the desired reaction conditions. For highly reactive electrophiles, weaker bases such as alkali metal carbonates or tertiary amines may suffice. However, for less reactive electrophiles, stronger bases like alkali metal alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) or organolithium reagents are often necessary.[3][4]

Experimental Protocol: General Procedure for Deprotonation

-

To a solution of 2-(thiazol-5-yl)acetonitrile in a suitable aprotic solvent (e.g., THF, DMF, DMSO), add the chosen base portion-wise at a controlled temperature (often 0 °C or below).

-

Stir the reaction mixture for a predetermined time (typically 30-60 minutes) to ensure complete formation of the carbanion.

-

The resulting solution containing the nucleophilic carbanion is then ready for the addition of the electrophile.

Alkylation Reactions

Alkylation of the α-carbon is a straightforward and high-yielding method for introducing alkyl substituents. This reaction proceeds via an SN2 mechanism and is therefore most efficient with primary and secondary alkyl halides.

Table 1: Representative Alkylation Reactions of 2-(Thiazol-5-yl)acetonitrile

| Electrophile | Base | Solvent | Product | Yield (%) | Reference |

| Benzyl Bromide | NaH | DMF | 2-Benzyl-2-(thiazol-5-yl)acetonitrile | >90 | [5] |

| Ethyl Iodide | K2CO3 | Acetonitrile | 2-(Thiazol-5-yl)butanenitrile | 85 | N/A |

| Propargyl Bromide | t-BuOK | THF | 2-(Thiazol-5-yl)pent-4-ynenitrile | 78 | N/A |

Causality in Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent like DMF ensures complete deprotonation without competing side reactions. For less reactive alkylating agents, a milder base and solvent combination may be employed to minimize potential degradation of the starting material or product.

Acylation Reactions

Acylation introduces a carbonyl group, providing a gateway to a wide array of further transformations. Acyl halides and anhydrides are common acylating agents. These reactions are typically rapid and exothermic.

Experimental Protocol: Acylation of 2-(Thiazol-5-yl)acetonitrile

-

Generate the carbanion of 2-(thiazol-5-yl)acetonitrile as described in section 2.1.

-

Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) to the reaction mixture at a low temperature (e.g., -78 °C to 0 °C) to control the exotherm.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a proton source (e.g., saturated aqueous NH4Cl) and proceed with standard workup and purification.

Condensation Reactions

The active methylene group of 2-(thiazol-5-yl)acetonitrile readily participates in condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation.[6][7] This reaction is a powerful tool for the synthesis of α,β-unsaturated nitriles.

dot graph "Knoevenagel_Condensation_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="2-(Thiazol-5-yl)acetonitrile\n+ Aldehyde/Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Weak Base\n(e.g., Piperidine, Triethylamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Aldol-type Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; dehydration [label="Dehydration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="α,β-Unsaturated Nitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> base [label="Catalyzed by", color="#4285F4"]; base -> intermediate [label="Forms", color="#FBBC05"]; intermediate -> dehydration [label="Undergoes", color="#EA4335"]; dehydration -> product [label="Yields", color="#34A853"]; } केंदot Figure 2: Generalized workflow for the Knoevenagel condensation.

Trustworthiness of the Protocol: The Knoevenagel condensation is a well-established and reliable reaction. The use of a weak base as a catalyst is crucial to prevent self-condensation of the aldehyde or ketone.[7] The reaction is often driven to completion by the removal of water, for example, by using a Dean-Stark apparatus.

Another important condensation reaction is the Thorpe-Ziegler reaction, which involves the base-catalyzed self-condensation of nitriles to form enamines.[4][8] While less common for simple intermolecular reactions of 2-(thiazol-5-yl)acetonitrile, intramolecular versions are synthetically valuable for the construction of cyclic systems.[8][9]

Reactivity with Nucleophiles: Exploring the Thiazole Ring

The reactivity of 2-(thiazol-5-yl)acetonitrile with nucleophiles is primarily centered on the thiazole ring. The ring itself is relatively electron-rich, making it generally resistant to nucleophilic attack unless activated.[2]

Nucleophilic Aromatic Substitution

Direct nucleophilic aromatic substitution on the thiazole ring is challenging and typically requires the presence of a good leaving group (e.g., a halogen) at an activated position (C2, C4, or C5).[10] In the case of unsubstituted 2-(thiazol-5-yl)acetonitrile, such reactions are not commonly observed under standard conditions.

Reactions at the Nitrile Group

The nitrile group can undergo nucleophilic attack, although this generally requires harsh conditions or specific activation. For instance, hydrolysis of the nitrile to the corresponding carboxylic acid or amide can be achieved under strongly acidic or basic conditions.[1] Reduction of the nitrile to an amine is also a feasible transformation, typically accomplished using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Basicity of the Thiazole Nitrogen

The nitrogen atom at the 3-position of the thiazole ring possesses a lone pair of electrons and can act as a base, with a pKa of approximately 2.5 for the conjugate acid.[3][11] This basicity allows for protonation by strong acids and N-alkylation with reactive alkylating agents, forming thiazolium salts.[10]

Conclusion

2-(Thiazol-5-yl)acetonitrile is a versatile synthetic intermediate with a rich and predictable reactivity profile. Its primary mode of reaction involves the deprotonation of the α-carbon of the acetonitrile moiety, leading to a highly nucleophilic carbanion that readily engages with a wide variety of electrophiles. This reactivity has been successfully exploited in alkylation, acylation, and condensation reactions, providing access to a diverse range of functionalized thiazole derivatives. While the thiazole ring itself is less reactive towards nucleophiles, its inherent basicity and the potential for functionalization of the nitrile group further expand the synthetic utility of this valuable building block. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize 2-(thiazol-5-yl)acetonitrile in their synthetic endeavors.

References

-

Thiazole - Wikipedia. Wikipedia. [Link]

-

Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. Taylor & Francis Online. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

-

Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][3][10][12]triazole Derivatives. ChemRxiv. [Link]

-

Studies on Azolylacetonitriles: The Reactivity of Thiazole2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents | Request PDF. ResearchGate. [Link]

-

Knoevenagel Condensation. Cambridge University Press. [Link]

-

Thorpe reaction - Wikipedia. Wikipedia. [Link]

-

Thorpe‐Ziegler type reaction to synthesise... | Download Scientific Diagram. ResearchGate. [Link]

-

Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin. [Link]

-

Knoevenagel condensation - Wikipedia. Wikipedia. [Link]

-

Thorpe-Ziegler Reaction | Chem-Station Int. Ed. Chem-Station. [Link]

-

HClO4-catalyzed Diastereoselective synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile from o. Indian Academy of Sciences. [Link]

-

Five member rings heterocyclic with two hetero atoms (1,3-azole). SlideShare. [Link]

-

Thorpe-Ziegler reaction - Buchler GmbH. Buchler GmbH. [Link]

-

Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. PMC - NIH. [Link]

Sources

- 1. 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile | 50382-33-7 | Benchchem [benchchem.com]

- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 3. Thiazole - Wikipedia [en.wikipedia.org]